molecular formula C16H16N2O3 B3839612 3-(acetylamino)-4-methoxy-N-phenylbenzamide

3-(acetylamino)-4-methoxy-N-phenylbenzamide

Cat. No. B3839612
M. Wt: 284.31 g/mol
InChI Key: OKKCSRAWVONYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-4-methoxy-N-phenylbenzamide, also known as N-(4-methoxyphenyl)-3-(acetamido)benzamide, is a chemical compound with potential applications in scientific research. It is a white to off-white powder with a molecular formula of C16H16N2O3 and a molecular weight of 284.31 g/mol. This compound has been synthesized and studied for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-4-methoxy-3-(acetylamino)-4-methoxy-N-phenylbenzamidephenylbenzamide as a carbonic anhydrase inhibitor involves binding to the active site of the enzyme and preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide and protons. This change in pH can affect the function of various physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(acetylamino)-4-methoxy-3-(acetylamino)-4-methoxy-N-phenylbenzamidephenylbenzamide are primarily related to its inhibition of carbonic anhydrase. This inhibition can affect the pH of various physiological processes in the body, including the respiratory system, the digestive system, and the renal system. Additionally, this compound has been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(acetylamino)-4-methoxy-3-(acetylamino)-4-methoxy-N-phenylbenzamidephenylbenzamide in lab experiments is its potential as a carbonic anhydrase inhibitor. This property can be useful in studying the role of carbonic anhydrase in various physiological processes and diseases. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain in large quantities for experiments.

Future Directions

There are several potential future directions for research involving 3-(acetylamino)-4-methoxy-3-(acetylamino)-4-methoxy-N-phenylbenzamidephenylbenzamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound as a carbonic anhydrase inhibitor in the treatment of various diseases. Finally, the potential anti-inflammatory and anti-cancer properties of this compound warrant further investigation.

Scientific Research Applications

3-(acetylamino)-4-methoxy-3-(acetylamino)-4-methoxy-N-phenylbenzamidephenylbenzamide has been studied for its potential applications in scientific research. One of the main areas of research is its potential as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-acetamido-4-methoxy-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-14-10-12(8-9-15(14)21-2)16(20)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKCSRAWVONYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(acetylamino)-4-methoxy-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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